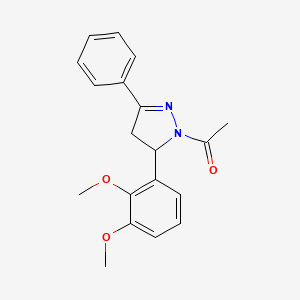

1-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(5-(2,3-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a phenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and an acetyl group at position 1. Structural data confirm its molecular formula (C₁₉H₂₀N₂O₃) and stereochemistry, with a planar pyrazoline ring inclined at specific dihedral angles to aromatic substituents, as observed in related analogs .

Properties

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13(22)21-17(12-16(20-21)14-8-5-4-6-9-14)15-10-7-11-18(23-2)19(15)24-3/h4-11,17H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHMXAQJAILBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 2,3-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.

Acylation: The final step involves the acylation of the pyrazole derivative with ethanoyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(2,3-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(5-(2,3-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substitution at Position 5

- A07 (1-(5-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone): The 3,4-dimethoxyphenyl group at position 5 and a 4-methylpiperazine substituent enhance acetylcholinesterase (AChE) inhibition (IC₅₀ = 6.5 ± 0.1 μM) and reduce Aβ1–42 aggregation by 72.6%. Molecular docking studies indicate strong binding to hAChE (PDB ID: 6U37) .

- 1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone: The bulky anthracenyl group at position 5 contributes to broad-spectrum activity (antimicrobial, anti-inflammatory). Crystallographic data (monoclinic, P2₁/n) show a planar pyrazoline core with a 91.49° β angle, influencing molecular packing . Comparison: The anthracenyl group increases hydrophobicity, whereas the 2,3-dimethoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity.

Substitution at Position 3

- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Exhibits antibacterial and antifungal activities. The 4-chloro substituent enhances electrophilicity, improving interactions with microbial enzymes . Comparison: The phenyl group in the target compound lacks halogenation, which may reduce antimicrobial potency but improve metabolic stability.

Functional Group Modifications

- 1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one (5c) :

Crystallographic and Conformational Differences

Key Insight : Methoxy and alkoxy substituents at position 5 increase dihedral angles between the pyrazoline core and aromatic rings, affecting molecular rigidity and intermolecular interactions .

Trends :

- Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity but may reduce CNS permeability.

- Methoxy groups improve AChE binding via hydrogen bonding .

Biological Activity

1-(5-(2,3-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis

The synthesis of 1-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step reaction process. The general method includes:

- Reagents : The reaction often utilizes 2,3-dimethoxyacetophenone and phenylhydrazine.

- Conditions : The components are mixed under controlled temperature and pressure conditions to facilitate the formation of the pyrazole ring.

- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of 1-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been documented in various studies:

Antiviral Activity

Research indicates that compounds related to this structure exhibit significant antiviral properties. For instance, molecular docking studies have shown that similar pyrazole derivatives can inhibit dengue virus type 2 (DEN2) NS2B/NS3 serine protease, suggesting potential as antiviral agents .

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of pyrazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and diseases associated with oxidative stress.

Anti-inflammatory Effects

Pyrazole derivatives have demonstrated anti-inflammatory activities. For example, compounds derived from similar structures were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These studies indicated that certain derivatives could reduce inflammation significantly compared to standard anti-inflammatory drugs like dexamethasone .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 1-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone to various biological targets. These studies typically reveal:

- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with key residues in target proteins.

- Inhibition Potency : Docking scores indicate that this compound could serve as a lead candidate for further development as an antiviral or anti-inflammatory agent.

Q & A

Q. What are the optimized synthetic routes for 1-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

- Methodological Answer : The compound is synthesized via a multi-step process involving:

- Step 1 : Condensation of a 1,4-dicarbonyl compound with phenylhydrazine derivatives under acidic conditions (e.g., acetic acid or HCl) to form the pyrazoline core .

- Step 2 : Functionalization of the 2,3-dimethoxyphenyl group via nucleophilic substitution or coupling reactions. Reaction conditions (temperature: 60–80°C, solvent: ethanol/DMF) and catalysts (e.g., Pd for cross-coupling) are critical for regioselectivity .

- Yield Optimization : Continuous flow reactors or microwave-assisted synthesis can improve efficiency (yields >75%) compared to batch methods .

Q. How is the molecular structure of this compound validated?

- Methodological Answer :

- X-ray Crystallography : Single-crystal XRD with SHELXL refinement provides bond lengths, angles, and dihedral angles. For example, the pyrazoline ring typically shows C–N bond lengths of 1.47–1.51 Å and N–N distances of 1.38–1.40 Å .

- Spectroscopic Techniques :

- NMR : NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrazoline CH at δ 3.1–3.3 ppm) .

- HRMS : Molecular ion peaks at m/z 364.47 (CHNO) validate the formula .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assays (IC values <50 µM indicate potency) .

- Antimicrobial Testing : Agar diffusion assays against S. aureus and E. coli (zone of inhibition >10 mm at 100 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves to determine EC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Methoxy Position : 2,3-Dimethoxy groups enhance lipid solubility and membrane permeability compared to mono-substituted analogs .

- Pyrazoline Core : Saturation of the dihydropyrazole ring improves metabolic stability over fully aromatic analogs .

- Computational Modeling : Docking studies (AutoDock Vina) using target enzymes (e.g., COX-2 or α-glucosidase) predict binding affinities. MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. How can contradictions in reported biological data be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., consistent cell lines, serum-free conditions) to minimize variability .

- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA). For example, discrepancies in antioxidant activity may arise from solvent polarity differences (DMSO vs. ethanol) .

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Methodological Answer :

- Proteomics : 2D gel electrophoresis or LC-MS/MS identifies differentially expressed proteins in treated vs. untreated cells .

- Transcriptomics : RNA-seq analysis reveals pathways modulated by the compound (e.g., apoptosis-related genes like Bax/Bcl-2) .

- In Vivo Models : Streptozotocin-induced diabetic rats assess antidiabetic efficacy (blood glucose reduction >30% at 50 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.